帕替米贝硫酸盐

描述

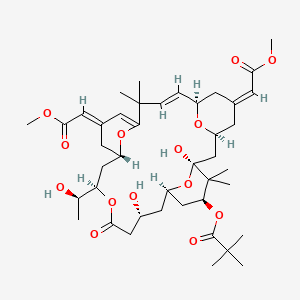

帕替米贝硫酸盐是一种新型酰基辅酶A:胆固醇酰基转移酶抑制剂。 它已被研究用于治疗动脉粥样硬化和冠心病,通过抑制胆固醇酯的形成和降低血浆胆固醇水平 .

科学研究应用

帕替米贝硫酸盐有几个科学研究应用,包括:

化学: 用作研究酰基辅酶A:胆固醇酰基转移酶抑制的工具。

生物学: 研究其对胆固醇代谢和泡沫细胞形成的影响。

医学: 研究其治疗动脉粥样硬化和降低血浆胆固醇水平的潜力。

工业: 用于开发新的降胆固醇药物 .

作用机制

帕替米贝硫酸盐通过抑制酰基辅酶A:胆固醇酰基转移酶发挥作用,酰基辅酶A:胆固醇酰基转移酶是一种参与胆固醇酯形成的酶。这种抑制导致胆固醇酯形成减少,肠道胆固醇吸收减少,以及胆固醇从体内排泄增强。 主要分子靶点是酰基辅酶A:胆固醇酰基转移酶1和酰基辅酶A:胆固醇酰基转移酶2 .

类似化合物:

阿伐司咪贝: 另一种酰基辅酶A:胆固醇酰基转移酶抑制剂,具有类似的降胆固醇作用。

福米米贝: 一种具有不同作用机制的胆固醇吸收抑制剂。

角鲨烯合酶抑制剂: 在途径的不同步骤中抑制胆固醇合成的化合物

帕替米贝硫酸盐的独特性: 帕替米贝硫酸盐的独特性在于它对酰基辅酶A:胆固醇酰基转移酶1和酰基辅酶A:胆固醇酰基转移酶2的双重抑制,与其他抑制剂相比,导致胆固醇酯形成和血浆胆固醇水平的更全面降低 .

生化分析

Biochemical Properties

Pactimibe sulfate plays a significant role in biochemical reactions by inhibiting acyl coenzyme A:cholesterol acyltransferase (ACAT) enzymes. It interacts with ACAT1 and ACAT2, inhibiting their activity with IC50 values of 4.9 μM and 3.0 μM, respectively . Additionally, pactimibe sulfate noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM . These interactions lead to a reduction in cholesteryl ester formation, which is crucial in the development of atherosclerotic plaques .

Cellular Effects

Pactimibe sulfate influences various cellular processes, particularly in liver cells, macrophages, and THP-1 cells. It inhibits ACAT activity in these cells, leading to a decrease in foam cell formation, which is a key factor in atherosclerosis . Furthermore, pactimibe sulfate affects cell signaling pathways and gene expression related to cholesterol metabolism, thereby modulating cellular metabolism and reducing cholesterol accumulation .

Molecular Mechanism

At the molecular level, pactimibe sulfate exerts its effects by binding to and inhibiting ACAT enzymes. This inhibition prevents the esterification of cholesterol, reducing the formation of cholesteryl esters . The compound also undergoes multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation, primarily catalyzed by CYP3A4 and CYP2D6 enzymes . These metabolic processes are crucial for the compound’s systemic clearance and overall efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pactimibe sulfate have been observed to change over time. The compound demonstrates good stability and maintains its inhibitory activity over extended periods . Its plasma metabolite, R-125528, is cleared solely by CYP2D6, indicating a dependence on this enzyme for long-term efficacy . Studies have shown that the compound’s effects on cellular function remain consistent over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of pactimibe sulfate vary with different dosages. At lower doses, the compound effectively reduces plasma cholesterol levels without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Pactimibe sulfate is involved in multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation . These pathways are primarily catalyzed by CYP3A4 and CYP2D6 enzymes . The compound’s metabolism results in the formation of its plasma metabolite, R-125528, which is also subject to further metabolic processes . These pathways are crucial for the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, pactimibe sulfate is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its binding to plasma proteins and its interactions with cellular transport mechanisms . This distribution is essential for its therapeutic efficacy and targeting of specific tissues .

Subcellular Localization

Pactimibe sulfate’s subcellular localization is primarily within the endoplasmic reticulum, where ACAT enzymes are located . The compound’s activity is closely linked to its localization, as it needs to be in proximity to ACAT enzymes to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

准备方法

合成路线和反应条件: 帕替米贝硫酸盐可以通过一系列化学反应合成,包括吲哚环的形成和随后的修饰。合成通常包括以下步骤:

- 吲哚环的形成。

- 引入新戊酰氨基。

- 添加辛基。

- 硫酸化形成硫酸盐 .

工业生产方法: 帕替米贝硫酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

- 使用高纯度起始材料。

- 控制反应条件以最小化副产物。

- 纯化步骤,如结晶和过滤 .

化学反应分析

反应类型: 帕替米贝硫酸盐会发生几种类型的化学反应,包括:

氧化: 吲哚啉氧化形成其血浆代谢物R-125528。

还原: 吲哚环的还原。

取代: N-脱烷基化和葡萄糖醛酸化

常见试剂和条件:

氧化: 由细胞色素P450酶催化,特别是CYP3A4和CYP2D6。

还原: 通常涉及还原剂,如硼氢化钠。

主要产物:

R-125528: 通过吲哚啉氧化形成的主要血浆代谢物。

葡萄糖醛酸苷: 通过葡萄糖醛酸化反应形成

相似化合物的比较

Avasimibe: Another acyl coenzyme A:cholesterol acyltransferase inhibitor with similar cholesterol-lowering effects.

Fomimibe: An inhibitor of cholesterol absorption with a different mechanism of action.

Squalene synthase inhibitors: Compounds that inhibit cholesterol synthesis at a different step in the pathway

Uniqueness of Pactimibe Sulfate: Pactimibe sulfate is unique due to its dual inhibition of acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2, leading to a more comprehensive reduction in cholesteryl ester formation and plasma cholesterol levels compared to other inhibitors .

属性

IUPAC Name |

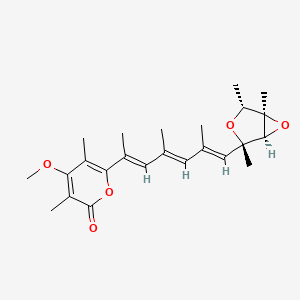

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQESRCXYYHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209694 | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608510-47-0 | |

| Record name | Pactimibe sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACTIMIBE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine](/img/structure/B1245442.png)